
Impureté cyclique de la venlafaxine O-déméthylée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl Venlafaxine Cyclic Impurity is a chemical compound that is a cyclic impurity of O-Desmethylvenlafaxine. It is related to Venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor class. This compound is often used in the impurity profiling of Venlafaxine during its commercial production .
Applications De Recherche Scientifique
O-Desmethyl Venlafaxine Cyclic Impurity is primarily used in the pharmaceutical industry for impurity profiling of Venlafaxine. It is also used in the development and validation of analytical methods for quality control and regulatory compliance. Additionally, this compound is utilized in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its related compounds .
Mécanisme D'action
Target of Action
O-Desmethyl Venlafaxine Cyclic Impurity, also known as 4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, primarily targets the serotonin and norepinephrine transporters (SERT and NET). These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .
Mode of Action
The compound inhibits the reuptake of serotonin and norepinephrine by binding to SERT and NET. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is similar to that of its parent compound, venlafaxine, and its active metabolite, desvenlafaxine .
Biochemical Pathways
By inhibiting SERT and NET, O-Desmethyl Venlafaxine Cyclic Impurity affects the serotonergic and noradrenergic pathways. Increased levels of serotonin and norepinephrine in the synaptic cleft lead to enhanced neurotransmission, which is associated with improved mood and reduced symptoms of depression. These pathways are crucial in the regulation of mood, anxiety, and overall emotional balance .
Pharmacokinetics
The pharmacokinetics of O-Desmethyl Venlafaxine Cyclic Impurity involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily through conjugation by UGT isoforms and, to a lesser extent, oxidative metabolism by CYP3A4 and CYP2C19. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the inhibition of serotonin and norepinephrine reuptake leads to increased neurotransmitter levels in the synaptic cleft. This results in enhanced neurotransmission and improved synaptic plasticity. At the cellular level, these changes contribute to the alleviation of depressive symptoms and improved mood regulation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine Cyclic Impurity. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs that affect the same metabolic pathways (e.g., CYP3A4 inhibitors) can alter its pharmacokinetics and overall efficacy .
Analyse Biochimique
Biochemical Properties
It is known that Venlafaxine, the parent compound, is metabolized in the liver by cytochrome P450 enzymes to produce O-Desmethylvenlafaxine
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Venlafaxine .
Metabolic Pathways
The metabolic pathways involving O-Desmethyl Venlafaxine Cyclic Impurity are not well characterized. It is known that the generation of O-Desmethylvenlafaxine from Venlafaxine is the most important metabolic pathway .
Méthodes De Préparation
The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity involves several steps. One of the methods includes the protection of the phenolic hydroxyl group, followed by cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and finally, the formation of the succinic acid salt. The starting material for this synthesis is p-hydroxybenzene acetonitrile . The industrial production methods are optimized to ensure high yield and purity, with careful control of reaction conditions to minimize impurities and by-products .
Analyse Des Réactions Chimiques
O-Desmethyl Venlafaxine Cyclic Impurity undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
O-Desmethyl Venlafaxine Cyclic Impurity is unique due to its cyclic structure, which distinguishes it from other impurities of Venlafaxine. Similar compounds include:
O-Desmethylvenlafaxine: The major active metabolite of Venlafaxine.
Venlafaxine N-Dimer: Another impurity related to Venlafaxine.
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: A related impurity with a different structural modification
These compounds share similarities in their chemical structure and pharmacological activity but differ in their specific molecular modifications and impurity profiles.
Activité Biologique
O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI) is a significant compound derived from venlafaxine, an antidepressant primarily used to treat major depressive disorder and anxiety disorders. This article explores the biological activity of ODV-CI, focusing on its pharmacological properties, metabolic pathways, and implications for therapeutic use.
Chemical Structure and Properties
ODV-CI is chemically characterized as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, with a molecular formula of C16H23NO2 and a molecular weight of 261.4 g/mol. Its structure contributes to its biological activity and pharmacokinetics, playing a crucial role in its interaction with neurotransmitter systems.
Inhibition of Neurotransmitter Reuptake
ODV-CI is recognized for its ability to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound, venlafaxine. This mechanism is critical for enhancing mood and alleviating symptoms of depression:
- Serotonin Reuptake Inhibition : ODV-CI exhibits potent activity in blocking serotonin transporters (SERT), which increases serotonin levels in the synaptic cleft.
- Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine transporters (NET), contributing to its antidepressant effects.
These actions are supported by studies indicating that both venlafaxine and ODV-CI have comparable efficacy in modulating neurotransmitter levels, thereby influencing mood regulation and anxiety responses .
Pharmacokinetics
The pharmacokinetic profile of ODV-CI reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : ODV-CI demonstrates considerable gastrointestinal absorption. Its bioavailability is influenced by solubility characteristics, which can affect therapeutic outcomes.
- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. Genetic polymorphisms in these enzymes can lead to variability in drug metabolism among individuals .
Case Study: Clinical Implications
A clinical study involving healthy volunteers assessed the pharmacokinetics of venlafaxine and its active metabolite ODV. The results indicated that ODV has a longer elimination half-life (approximately 10 hours) compared to venlafaxine (3 to 4 hours). This prolonged activity may enhance the therapeutic window for managing depressive symptoms .
Comparative Biological Activity
To better understand the biological activity of ODV-CI compared to other related compounds, the following table summarizes key characteristics:
Compound | SERT Inhibition | NET Inhibition | Half-Life (Hours) | Bioavailability (%) |
---|---|---|---|---|
Venlafaxine | High | High | 3 - 4 | ~45 |
O-Desmethyl Venlafaxine | High | High | 10 | Variable |
O-Demethyl Venlafaxine Cyclic Impurity | Moderate | Moderate | Not well defined | Not well defined |
Safety Profile and Side Effects
While ODV-CI shares similar pharmacological properties with venlafaxine, it also presents a unique safety profile. Studies indicate that formulations containing ODV-CI may exhibit reduced incidence of gastrointestinal side effects compared to standard venlafaxine treatments. This improvement is attributed to altered solubility and absorption characteristics of the cyclic impurity .
Propriétés
IUPAC Name |
4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.